1,3-Diphenylbenzo[c]thiophene synthesis via Lawesson's reagent
1,3-Diphenylbenzo[c]thiophene synthesis via Lawesson's reagent
An In-Depth Technical Guide to the Synthesis of 1,3-Diphenylbenzo[c]thiophene via Lawesson's Reagent
Introduction: The Significance of the Benzo[c]thiophene Core
Benzo[c]thiophene, also known as isobenzothiophene, is a bicyclic aromatic heterocycle composed of a benzene ring fused to a thiophene ring at its 'c' face (the 3,4-positions).[1] While the parent compound is less stable than its benzo[b]thiophene isomer, the introduction of substituents at the 1- and 3-positions significantly enhances its stability.[1] The first derivative, 1,3-diphenylbenzo[c]thiophene, was synthesized in 1922, marking the entry of this scaffold into synthetic chemistry.[1] These compounds are of considerable interest in materials science and medicinal chemistry due to their unique electronic properties and potential as building blocks for advanced solar materials, pharmaceuticals, and dyes.[2][3][4]
This guide provides a comprehensive overview of a robust and widely utilized method for synthesizing 1,3-diphenylbenzo[c]thiophene, focusing on the thionation of a 1,2-dicarbonyl precursor using Lawesson's Reagent.
The Strategic Precursor: Synthesis of 1,2-Dibenzoylbenzene
The cornerstone of this synthesis is the starting material, 1,2-dibenzoylbenzene. This 1,4-dicarbonyl compound serves as the open-chain precursor that will undergo thionation and subsequent cyclization. A prevalent and effective method for its preparation is the Friedel-Crafts acylation.[5] This classic electrophilic aromatic substitution involves the reaction of phthaloyl chloride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the desired diketone.[5][6]
The Key Transformation Agent: Lawesson's Reagent
The conversion of carbonyl groups to thiocarbonyls is a pivotal transformation in sulfur-containing heterocyclic chemistry.[2][7] While phosphorus pentasulfide (P₄S₁₀) can be used, Lawesson's Reagent (LR), with the chemical name 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is often the superior choice.[2][7] LR offers significant advantages, including milder reaction conditions, shorter reaction times, and often higher yields.[7]
Mechanism of Thionation
The efficacy of Lawesson's Reagent stems from its dynamic behavior in solution. The four-membered ring of LR exists in equilibrium with a highly reactive dithiophosphine ylide.[7][8][9] This ylide is the active species that engages with the carbonyl group. The mechanism proceeds as follows:
-
Nucleophilic Attack: The carbonyl oxygen attacks one of the phosphorus atoms of the reactive ylide, while the carbonyl carbon is attacked by the sulfur, leading to the formation of a four-membered thiaoxaphosphetane intermediate.[7][8]
-
Cycloreversion: This intermediate is unstable and rapidly undergoes a cycloreversion, a process analogous to the final step of the Wittig reaction.[8][9]
-
Driving Force: The primary driving force for this transformation is the formation of a highly stable phosphorus-oxygen double bond (P=O) in the byproduct, which renders the reaction essentially irreversible.[7][8]
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// Nodes Diketone [label="1,2-Dibenzoylbenzene\n(Starting Material)", class="reactant_node"]; LR [label="Lawesson's Reagent\n(LR)", class="reagent_node"]; Ylide [label="Reactive Dithiophosphine\nYlide", class="reagent_node"]; Thiaoxaphosphetane [label="Thiaoxaphosphetane\nIntermediate", class="intermediate_node"]; Dithione [label="1,2-Di(thiobenzoyl)benzene\n(Unstable Intermediate)", class="intermediate_node"]; FinalProduct [label="1,3-Diphenylbenzo[c]thiophene\n(Final Product)", class="product_node"]; Byproduct [label="Stable P=O Byproduct"];
// Edges LR -> Ylide [label="Equilibrium in\nsolution"]; Diketone -> Thiaoxaphosphetane [label="+ Ylide"]; Ylide -> Thiaoxaphosphetane; Thiaoxaphosphetane -> Dithione [label="Cycloreversion"]; Thiaoxaphosphetane -> Byproduct; Dithione -> FinalProduct [label="Intramolecular\nCyclization"];
// Rank alignment {rank=same; Diketone; LR;} {rank=same; Ylide;} {rank=same; Thiaoxaphosphetane;} {rank=same; Dithione; Byproduct;} }
Caption: Reaction workflow for the synthesis of 1,3-diphenylbenzo[c]thiophene.
Core Synthesis: Step-by-Step Experimental Protocol
This protocol details the conversion of 1,2-dibenzoylbenzene to 1,3-diphenylbenzo[c]thiophene. High yields have been reported for this reaction when conducted in solvents like dichloromethane at room temperature.[1]
Reagents and Materials
-
1,2-Dibenzoylbenzene (C₂₀H₁₄O₂)
-
Lawesson's Reagent (C₁₄H₁₄O₂P₂S₄)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Anhydrous Toluene (C₇H₈)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2-dibenzoylbenzene (1.0 equiv).
-
Solvent Addition: Add anhydrous toluene or dichloromethane to dissolve the starting material completely. The choice of solvent dictates the reaction temperature; toluene allows for reflux at higher temperatures, which can accelerate the reaction.[7]
-
Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.55-0.60 equiv) to the solution. Causality Note: Since one molecule of LR contains two thionating sulfur atoms, only slightly more than half an equivalent is needed to convert both carbonyls of the diketone.
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen). If using toluene, heat the mixture to reflux (approx. 110°C). If using dichloromethane, the reaction can often proceed efficiently at room temperature.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the scale and temperature.[7][10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If any solids (byproducts from LR) have precipitated, they can be removed by filtration.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification: The crude residue is purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. The fractions containing the desired product are collected and the solvent is evaporated to yield 1,3-diphenylbenzo[c]thiophene as a solid.
Data Summary and Characterization
The final product, 1,3-diphenylbenzo[c]thiophene, can be characterized by its physical and spectroscopic properties.
| Property | Value |
| Molecular Formula | C₂₀H₁₄S |
| Molecular Weight | 286.39 g/mol [11][12] |
| CAS Number | 16587-39-6[11][12] |
| Appearance | Crystalline Solid |
| Typical Yield | >80% |
| IUPAC Name | 1,3-diphenyl-2-benzothiophene[12] |
Alternative Synthetic Pathway
An alternative, though less direct, route involves the thionation of 1,3-diphenylisobenzofuran.[1] This method replaces the furan oxygen atom with sulfur using Lawesson's Reagent. The synthesis of 1,3-diphenylisobenzofuran itself can be achieved from 1,2-dibenzoylbenzene via reduction, or through other multi-step sequences.[6]
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// Nodes Start1 [label="1,2-Dibenzoylbenzene", class="reactant_node"]; Start2 [label="1,3-Diphenylisobenzofuran", class="reactant_node"]; LR [label="Lawesson's Reagent", class="reagent_node"]; Product [label="1,3-Diphenylbenzo[c]thiophene", class="product_node"];
// Edges Start1 -> Product [label="Direct Thionation &\nCyclization"]; LR -> Product; Start2 -> Product [label="O/S Exchange"]; LR -> Product; Start1 -> Start2 [label="Reduction", style=dashed, color="#5F6368"];
// Rank alignment {rank=same; Start1; Start2;} }
Caption: Comparison of primary and alternative synthetic routes.
Conclusion
The synthesis of 1,3-diphenylbenzo[c]thiophene from 1,2-dibenzoylbenzene using Lawesson's Reagent is a highly efficient and reliable method. It leverages the superior thionating power of LR under relatively mild conditions to facilitate a tandem thionation-cyclization sequence. The procedure is robust, high-yielding, and provides a straightforward entry into a class of compounds with significant potential in advanced materials and chemical research. The understanding of the underlying mechanism, from the activation of LR to the final aromatic ring formation, is crucial for optimizing conditions and adapting the methodology for the synthesis of other substituted benzo[c]thiophene derivatives.
References
- 1,2-Dibenzoylbenzene Synthesis and Properties. (2023). Smolecule.
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1,3-Diphenylisobenzofuran. Wikipedia. Available from: [Link]
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Lawesson's Reagent. Organic Chemistry Portal. Available from: [Link]
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Thiophene formation – Lawesson's reagent. ChemTube3D. Available from: [Link]
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Shaikh, et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available from: [Link]
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Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278. Available from: [Link]
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Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625–1628. Available from: [Link]
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1,3-Diphenylisobenzothiophene. (n.d.). PubChem. Available from: [Link]
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Benzo[c]thiophene, 1,3-diphenyl-. (n.d.). SpectraBase. Available from: [Link]
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Wang, C., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 986–993. Available from: [Link]
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SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. Available from: [Link]
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Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research & Reviews: Journal of Medicinal & Organic Chemistry. Available from: [Link]
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Synthesis, and optical and electrochemical properties of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives with the same or different aryl substituents on the thiophene rings. (n.d.). New Journal of Chemistry (RSC Publishing). Available from: [Link]
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Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). Scientific Reports. Available from: [Link]
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